molecular formula C7H11ClN2OS B2687214 N-(Methylsulfonimidoyl)aniline;hydrochloride CAS No. 2305948-99-4

N-(Methylsulfonimidoyl)aniline;hydrochloride

Cat. No.: B2687214
CAS No.: 2305948-99-4
M. Wt: 206.69
InChI Key: DXIJUBBOGHUXPQ-UHFFFAOYSA-N
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Description

N-(Methylsulfonimidoyl)aniline;hydrochloride is an organosulfur compound that features a sulfonimidoyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)aniline;hydrochloride typically involves the reaction of aniline with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)aniline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Methylsulfonimidoyl)aniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methylsulfonimidoyl)aniline;hydrochloride is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties. This group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(methylsulfonimidoyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c1-11(8,10)9-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIJUBBOGHUXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)NC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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